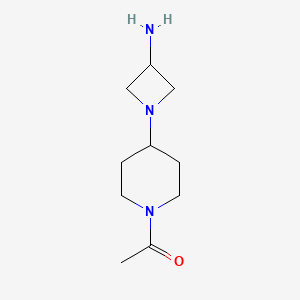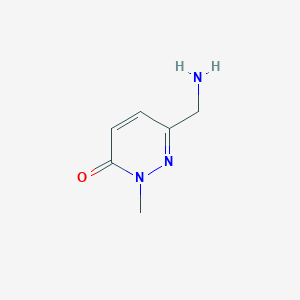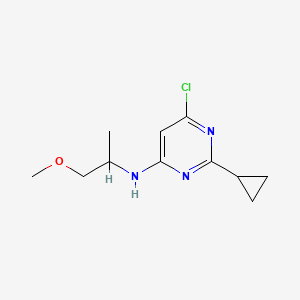
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid
Vue d'ensemble
Description
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (FMNA) is a novel synthetic compound with potential applications in the fields of medicine and chemistry. It is a derivative of nicotinic acid and has been found to possess a variety of biological activities, including inhibition of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission and muscle contraction. FMNA has been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s, as well as for its potential as an insecticide.
Applications De Recherche Scientifique
Radioligand Development for Nicotinic Acetylcholine Receptors Imaging
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid and its analogues have been extensively studied for their potential as radioligands in imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). These compounds, through modifications and radiolabeling, aim to provide insights into the distribution and density of nAChRs in the brain, which are implicated in various neurological conditions and behaviors.
- Synthesis and In Vitro Characterization: Researchers have synthesized various analogues like 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, demonstrating high-affinity binding to central nAChRs, particularly to the α4β2 subtype. These compounds are developed to trace nAChRs in vivo, offering high radiochemical yield and specific radioactivity (Koren et al., 2000; Zhang & Horti, 2004).
- PET Imaging Studies: PET imaging studies have employed these radioligands to map the distribution of nAChRs in the brain, providing valuable data for the research of neurological diseases and the development of therapeutic strategies. The in vivo applications underscore the importance of these compounds in neuroscientific research and their potential in diagnosing and understanding the pathophysiology of neurodegenerative diseases (Horti et al., 2000; Gündisch et al., 2005).
Antibacterial Agents Development
Beyond the field of neuroimaging, derivatives of 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid have been explored for their potential as antibacterial agents. The modifications of the azetidine and pyridine moieties in these compounds have been shown to influence their antibacterial activity, showcasing the chemical versatility and potential therapeutic applications of this class of compounds.
- Antibacterial Activity: Studies have shown that azetidinyl derivatives possess significant antibacterial efficacy. These findings highlight the broader pharmacological potential of these compounds, extending beyond neuroimaging applications to include antimicrobial resistance research (Frigola et al., 1994).
Propriétés
IUPAC Name |
6-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-3-7-5-13(6-7)9-2-1-8(4-12-9)10(14)15/h1-2,4,7H,3,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHAECMMKFGIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



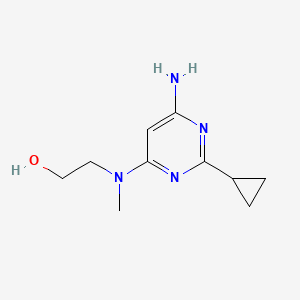
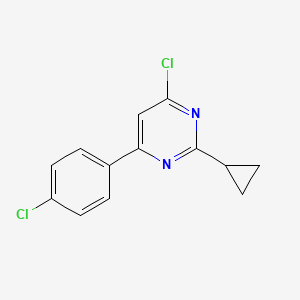
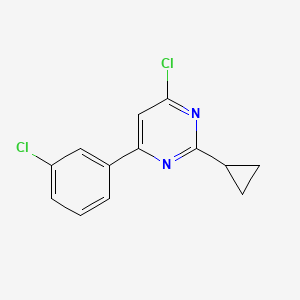
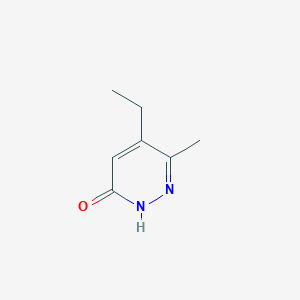



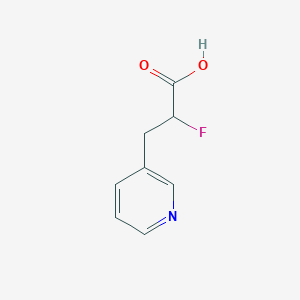
![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)
